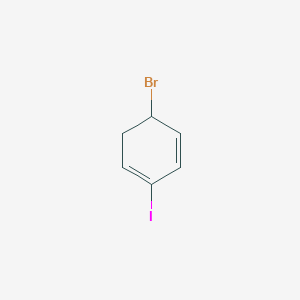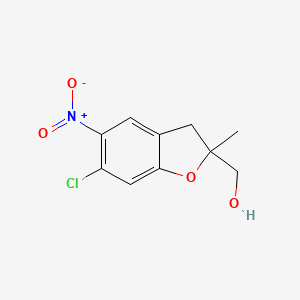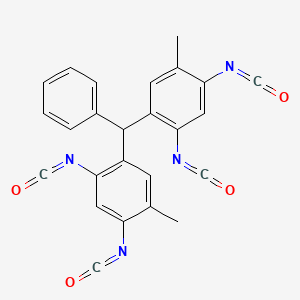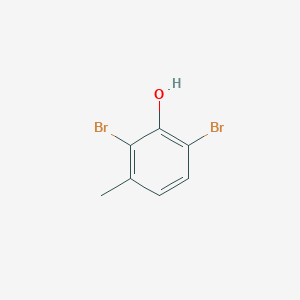
1-bromo-4-iodo(2H)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-iodo(2H)benzene is a mixed aryl halide, specifically an aryl bromide and aryl iodide, with the chemical formula C₆H₄BrI. This compound is known for its unique reactivity due to the presence of both bromine and iodine atoms on the benzene ring. It is a colorless solid with a melting point of 91°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-iodo(2H)benzene can be synthesized through a multi-step process. One common laboratory method involves the treatment of 4-bromoaniline with concentrated sulfuric acid and sodium nitrite to form the diazonium salt, which is then treated with potassium iodide to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar diazotization and halogenation reactions, optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-iodo(2H)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be selectively coupled to a terminal acetylene in the Sonogashira coupling reaction, leaving the bromine atom unreacted.
Oxidation and Reduction: While specific oxidation and reduction reactions are less documented, the presence of halogens suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions
Sonogashira Coupling: This reaction typically involves palladium catalysts and copper co-catalysts in the presence of a base, such as triethylamine, under mild conditions.
Major Products Formed
Bis(4-bromophenyl)acetylene: Formed through symmetrical Sonogashira coupling with trimethylsilylacetylene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-iodo(2H)benzene has several applications in scientific research:
Organic Synthesis: Used as a reagent for in situ desilylation and coupling of silylated alkynes.
Pharmaceuticals: Acts as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: Employed in the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials.
Wirkmechanismus
The mechanism of action for 1-bromo-4-iodo(2H)benzene primarily involves its reactivity in substitution reactions. The iodine atom, being more reactive, participates in coupling reactions, while the bromine atom remains intact under mild conditions . This selective reactivity is crucial for synthesizing complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Dibromobenzene
- 1,4-Diiodobenzene
- 1-Bromo-4-chlorobenzene
Uniqueness
1-Bromo-4-iodo(2H)benzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, allowing for selective reactivity in synthetic applications. This dual functionality makes it a valuable compound in organic synthesis and material science .
Eigenschaften
Molekularformel |
C6H6BrI |
|---|---|
Molekulargewicht |
284.92 g/mol |
IUPAC-Name |
5-bromo-2-iodocyclohexa-1,3-diene |
InChI |
InChI=1S/C6H6BrI/c7-5-1-3-6(8)4-2-5/h1,3-5H,2H2 |
InChI-Schlüssel |
NFOYUVKIRJRIEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(C=CC1Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B14063584.png)








![[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-1-yl] 2,2,2-trifluoroacetate](/img/structure/B14063640.png)



